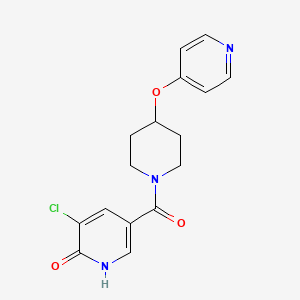
(5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups, including a pyridine ring and a piperidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine and piperidine rings, the introduction of the hydroxy and chloro groups, and the formation of the ether and ketone functionalities. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, which are six-membered and five-membered rings, respectively. The pyridine ring contains a nitrogen atom, while the piperidine ring contains a nitrogen atom and an oxygen atom (from the ether group). The compound also contains a carbonyl group (C=O), a hydroxy group (OH), and a chloro group (Cl) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carbonyl group might undergo nucleophilic addition reactions. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl, hydroxy, and ether groups would likely make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of the intermolecular forces .Applications De Recherche Scientifique
Synthesis and Structural Studies
The compound (5-Chloro-6-hydroxypyridin-3-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, due to its complex structure, has been a subject of synthesis and structural analysis in scientific research. One study focused on the crystal structure of a related adduct involving chlorophenyl and hydroxypiperidin-1-yl components, highlighting the significance of intermolecular hydrogen bonding in the formation of crystal chains (Revathi et al., 2015). Another research effort detailed the synthesis of a compound through a process starting from D-pyroglutaminol, aiming at efficient synthesis of heterocycles containing both piperidine and pyridine rings, indicating potential applications in organic synthesis of complex molecules (Zhang et al., 2020).
Antimicrobial Activity
Compounds with structures related to this compound have been investigated for their antimicrobial properties. One study synthesized new pyridine derivatives to test their in vitro antimicrobial activity, showing variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011).
Pharmacological Evaluation
Pharmacological evaluations of related compounds have been conducted to identify their potential as therapeutic agents. For example, a novel series of derivatives were identified as selective antagonists for the TRPV4 channel, demonstrating an analgesic effect in models of mechanical hyperalgesia, indicating a potential for pain treatment applications (Tsuno et al., 2017).
Catalysis and Chemical Reactions
Research into the reactions of related compounds with other chemicals provides insights into their potential applications in catalysis and synthetic chemistry. For instance, studies on the reactions of caesium fluoroxysulphate with pyridine and related compounds reveal product distributions that depend on the solvent used, suggesting applications in selective synthesis processes (Stavber & Zupan, 1990).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-5-(4-pyridin-4-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-14-9-11(10-19-15(14)21)16(22)20-7-3-13(4-8-20)23-12-1-5-18-6-2-12/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXCMOGDTBTYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)

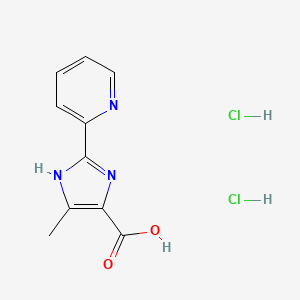
![3-[(2-Hydroxyethylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B2693516.png)
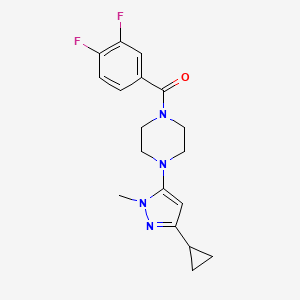
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
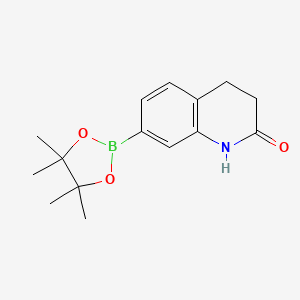
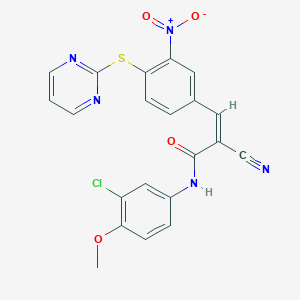

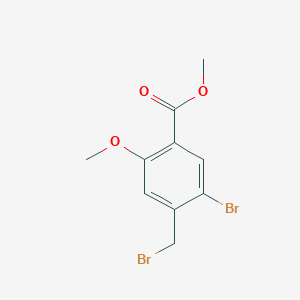
![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)
![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)